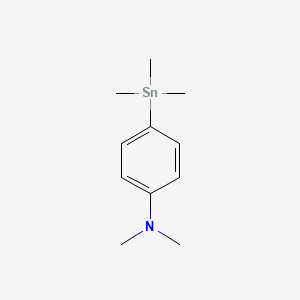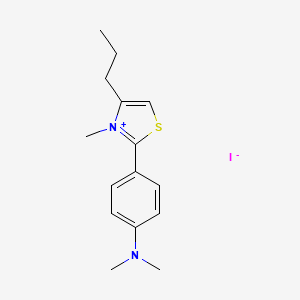
2-(p-(Dimethylamino)phenyl)-3-methyl-4-propyl-thiazolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-(Dimethylamino)phenyl)-3-methyl-4-propyl-thiazolium iodide is an organic compound that belongs to the thiazolium family. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Dimethylamino)phenyl)-3-methyl-4-propyl-thiazolium iodide typically involves the condensation of a thiazole derivative with a dimethylaminophenyl compound. One common method is the Knoevenagel condensation reflux reaction, which is used to synthesize similar compounds . The reaction conditions often include a methanol medium and temperatures ranging from 30°C to 50°C to improve crystallization and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-(Dimethylamino)phenyl)-3-methyl-4-propyl-thiazolium iodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative.
Wissenschaftliche Forschungsanwendungen
2-(p-(Dimethylamino)phenyl)-3-methyl-4-propyl-thiazolium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex thiazole derivatives.
Medicine: It may be explored for its antimicrobial and anticancer properties.
Industry: It could be used in the development of new materials with unique optical and electronic properties
Wirkmechanismus
The mechanism of action of 2-(p-(Dimethylamino)phenyl)-3-methyl-4-propyl-thiazolium iodide involves its interaction with molecular targets such as enzymes and proteins. The compound’s thiazolium ring can participate in various biochemical pathways, potentially inhibiting enzyme activity or altering protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Similar in structure but with different substituents on the thiazole ring.
Poly [2-(dimethylamino)ethyl methacrylate]: Shares the dimethylamino group but has a different core structure.
Uniqueness
2-(p-(Dimethylamino)phenyl)-3-methyl-4-propyl-thiazolium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
21176-82-9 |
|---|---|
Molekularformel |
C15H21IN2S |
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(3-methyl-4-propyl-1,3-thiazol-3-ium-2-yl)aniline;iodide |
InChI |
InChI=1S/C15H21N2S.HI/c1-5-6-14-11-18-15(17(14)4)12-7-9-13(10-8-12)16(2)3;/h7-11H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GJHDIEVJSOHVOG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC1=CSC(=[N+]1C)C2=CC=C(C=C2)N(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(But-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14714660.png)

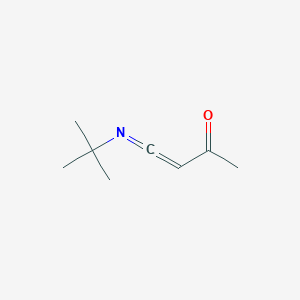
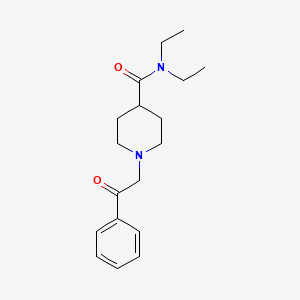
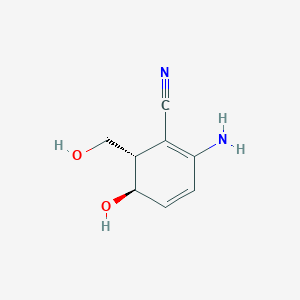
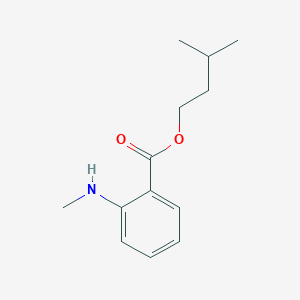


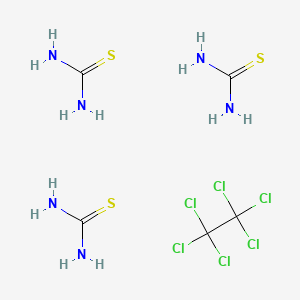
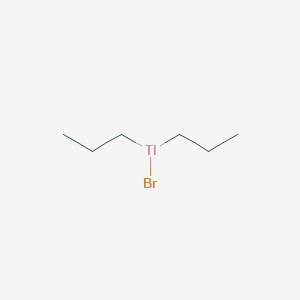
![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)

